Procurement-Based Physicochemical Differentiation: Lipophilicity (LogP) and Structural Bulk
4,4-Diethyl-2-(iodomethyl)oxolane exhibits significantly higher calculated lipophilicity (LogP = 3.0167) compared to its simpler iodomethyl-oxolane analogs. This difference is a direct consequence of the 4,4-diethyl substitution and is critical for applications where membrane permeability or non-polar solubility is required.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.0167 |
| Comparator Or Baseline | 3-(Iodomethyl)oxolane: XLogP3-AA = 1.6 [1]; (2R)-2-(iodomethyl)oxolane: XLogP3-AA = 1.7 [2] |
| Quantified Difference | Target compound is ~1.9-2.0 times more lipophilic on a logarithmic scale (ΔLogP ~1.3-1.4). |
| Conditions | Computational prediction (XLogP3 algorithm) based on molecular structure. |
Why This Matters
A higher LogP value directly correlates with increased partitioning into non-polar environments, influencing its utility in designing lipophilic prodrugs, agrochemicals, or in reactions requiring non-aqueous solubility.
- [1] PubChem. 3-(Iodomethyl)oxolane. CID 2763006. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-_Iodomethyl_oxolane. View Source
- [2] PubChem. (2R)-2-(iodomethyl)oxolane. CID 40548299. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/40548299. View Source
